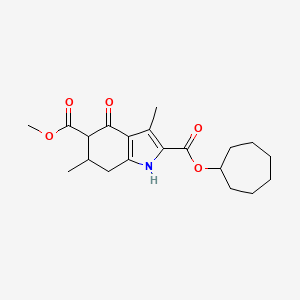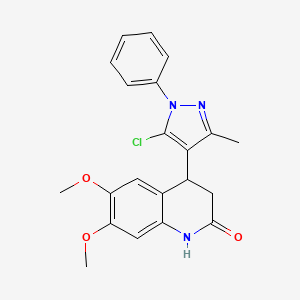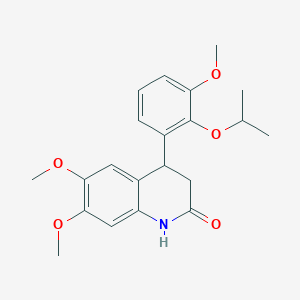
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
描述
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as IDN-6556, is a compound with potential therapeutic applications in the treatment of liver diseases. IDN-6556 is a non-peptidic inhibitor of caspase-3 and -7, which are enzymes that play a key role in the process of apoptosis, or programmed cell death.
作用机制
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is a non-peptidic inhibitor of caspase-3 and -7, which are enzymes that play a key role in the process of apoptosis, or programmed cell death. By inhibiting these enzymes, 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is able to reduce the amount of cell death that occurs in the liver during injury or inflammation. This leads to a reduction in liver damage and inflammation, and may ultimately lead to improved liver function.
Biochemical and Physiological Effects:
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. It is able to reduce liver injury and inflammation, as well as liver fibrosis. It has also been shown to reduce the levels of certain cytokines and chemokines that are involved in the inflammatory response. Additionally, 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to reduce the levels of certain liver enzymes that are elevated during liver injury.
实验室实验的优点和局限性
One advantage of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is that it has been shown to be effective in animal models of liver disease. This suggests that it may have therapeutic potential in humans as well. However, there are also limitations to using 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments. For example, it is not clear whether 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone will be effective in all types of liver diseases, or whether it will have any side effects in humans.
未来方向
There are several future directions for research on 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research could be to investigate the potential therapeutic applications of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in humans with liver diseases. This could involve clinical trials to determine the safety and efficacy of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in humans. Another area of research could be to investigate the mechanisms by which 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone reduces liver injury and inflammation. This could involve studying the effects of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone on specific cell types and signaling pathways in the liver. Finally, future research could also focus on developing new and improved caspase inhibitors that are more effective and have fewer side effects than 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone.
科学研究应用
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been the subject of several scientific studies, primarily in the field of liver diseases. One study showed that 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone was able to reduce liver injury and inflammation in a mouse model of alcoholic liver disease. Another study demonstrated that 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone was able to reduce liver fibrosis in a rat model of non-alcoholic steatohepatitis. These findings suggest that 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may have therapeutic potential in the treatment of liver diseases.
属性
IUPAC Name |
4-(3-methoxy-2-propan-2-yloxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12(2)25-21-16(7-6-8-18(21)24-5)17-11-19(23)22-20-14(4)13(3)9-10-15(17)20/h6-10,12,17H,11H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYMJWHCXFDLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-methoxy-2-(propan-2-yloxy)phenyl]-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)







![8-(4-isopropoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262950.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)
![ethyl 4-[5-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)-2-furyl]benzoate](/img/structure/B4262979.png)
